

Application of 1,14-Tetradecanedioic-D24 Acid in Metabolic Flux Analysis

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Compound of Interest

Compound Name: 1,14-Tetradecanedioic-D24 acid

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For Researchers, Scientists, and Drug Development Professionals

Application Note Introduction

1,14-Tetradecanedioic-D24 acid is a stable isotope-labeled long-chain dicarboxylic acid. Its fully deuterated backbone makes it an excellent tracer for in vivo and in vitro metabolic flux analysis (MFA) studies, particularly for investigating fatty acid ω -oxidation and subsequent peroxisomal β -oxidation. The use of stable isotopes like deuterium (2 H) has become a cornerstone in fluxomics, allowing for the quantitative analysis of metabolic pathways in various biological systems. This heavy labeling provides a distinct mass shift that is easily detectable by mass spectrometry, minimizing background interference and allowing for precise quantification of metabolic products.

Long-chain dicarboxylic acids are metabolites formed through the ω -oxidation of fatty acids. This metabolic pathway becomes particularly significant under conditions of high lipid load or when mitochondrial β -oxidation is impaired. The resulting dicarboxylic acids are primarily catabolized in peroxisomes through β -oxidation. Therefore, tracing the metabolism of **1,14-Tetradecanedioic-D24 acid** can provide valuable insights into the flux through these pathways, which are implicated in various metabolic diseases.

Principle of Application



When introduced into a biological system, **1,14-Tetradecanedioic-D24 acid** acts as a tracer for the pathways involved in dicarboxylic acid metabolism. The core principle lies in tracking the appearance of the deuterium label in downstream metabolites. As the D24-labeled tetradecanedioic acid undergoes peroxisomal β -oxidation, it is sequentially shortened, releasing deuterated acetyl-CoA and shorter-chain deuterated dicarboxylic acids.

The primary metabolic pathway for long-chain dicarboxylic acids is peroxisomal β -oxidation.[1] This process is distinct from mitochondrial β -oxidation and is crucial for handling fatty acids that are poor substrates for mitochondria. By measuring the isotopic enrichment in the products of this pathway, researchers can calculate the rate of dicarboxylic acid breakdown, providing a measure of peroxisomal β -oxidation flux.

The deuterated acetyl-CoA generated can then enter the mitochondrial tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and associated amino acids. The distribution of deuterium in these metabolites can be used to infer the contribution of dicarboxylic acid oxidation to the central carbon metabolism.

Experimental Protocols

I. In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol is adapted from methodologies for measuring peroxisomal β -oxidation of very long-chain fatty acids using stable isotope-labeled substrates.[2][3]

Objective: To quantify the flux of **1,14-Tetradecanedioic-D24 acid** through peroxisomal β -oxidation in cultured cells (e.g., hepatocytes, fibroblasts).

Materials:

- 1,14-Tetradecanedioic-D24 acid
- Cell culture medium and supplements
- Cultured cells (e.g., HepG2, primary hepatocytes)
- Internal standards (e.g., deuterated shorter-chain dicarboxylic acids, if available)
- Solvents for extraction (e.g., chloroform, methanol)



- Derivatization reagents (e.g., pentafluorobenzyl bromide)
- Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

- Cell Culture and Tracer Incubation:
 - Plate cells at a desired density and allow them to adhere and grow.
 - Prepare the tracer medium by dissolving 1,14-Tetradecanedioic-D24 acid in a suitable solvent (e.g., ethanol) and adding it to the cell culture medium to a final concentration (e.g., 10-100 μM).
 - Remove the standard culture medium from the cells and replace it with the tracercontaining medium.
 - Incubate the cells for a defined period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the tracer.
- Metabolite Extraction:
 - After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
 - Scrape the cells and collect the cell lysate.
 - Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
- Sample Preparation for Mass Spectrometry:
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - For GC-MS analysis, derivatize the fatty acids to make them volatile. A common method is esterification to form methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[4]



- For LC-MS/MS analysis, the dried extract can be reconstituted in a suitable solvent for injection. Derivatization may also be employed to enhance ionization efficiency.
- Mass Spectrometry Analysis:
 - Analyze the samples using GC-MS or LC-MS/MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the deuterated parent compound and its metabolic products (e.g., D20-dodecanedioic acid, D16-decanedioic acid, etc.).
- Data Analysis and Flux Calculation:
 - Create standard curves for the parent compound and expected metabolites to quantify their concentrations.
 - Calculate the rate of disappearance of the D24-tetradecanedioic acid and the rate of appearance of its chain-shortened products.
 - \circ The peroxisomal β -oxidation flux can be expressed as the rate of product formation per unit of time and per amount of cellular protein.

II. In Vivo Metabolic Flux Analysis in Animal Models

Objective: To determine the whole-body flux of **1,14-Tetradecanedioic-D24 acid** and its contribution to fatty acid oxidation in an animal model (e.g., mouse, rat).

Materials:

- 1,14-Tetradecanedioic-D24 acid
- Vehicle for injection (e.g., saline with albumin)
- Animal model (e.g., C57BL/6 mice)
- Blood collection supplies
- Tissue collection supplies



Instrumentation for mass spectrometry

Procedure:

- Tracer Administration:
 - Prepare a sterile solution of 1,14-Tetradecanedioic-D24 acid complexed with bovine serum albumin (BSA) in saline.
 - Administer the tracer to the animal via intravenous (IV) injection or oral gavage. The route
 of administration will depend on the specific research question.
- Sample Collection:
 - Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120,
 240 minutes) into tubes containing an anticoagulant.
 - At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, kidney, heart, adipose tissue).
 - Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
- Sample Processing:
 - Separate plasma from the blood samples by centrifugation.
 - Extract lipids and metabolites from plasma and homogenized tissues using a suitable solvent system (e.g., Folch extraction).
- Mass Spectrometry Analysis:
 - Prepare and analyze the samples as described in the in vitro protocol. The analysis will
 focus on quantifying the deuterated dicarboxylic acids and potentially deuterated water in
 the body fluids.
- Data Analysis and Flux Calculation:



- Model the plasma concentration-time course of 1,14-Tetradecanedioic-D24 acid to determine its rate of appearance (Ra) and clearance.
- Measure the isotopic enrichment of deuterium in body water (e.g., from plasma) as an indicator of the complete oxidation of the tracer.
- The flux of dicarboxylic acid oxidation can be estimated from the rate of deuterium incorporation into the body water pool.

Data Presentation

The quantitative data from metabolic flux experiments using **1,14-Tetradecanedioic-D24 acid** can be summarized in tables for clear comparison.

Table 1: In Vitro Peroxisomal β-Oxidation Flux in Cultured Hepatocytes

Cell Line	Treatment	1,14- Tetradecan edioic-D24 Acid Uptake (nmol/mg protein/hr)	D20- Dodecanedi oic Acid Production (nmol/mg protein/hr)	D16- Decanedioi c Acid Production (nmol/mg protein/hr)	Peroxisoma I β- Oxidation Flux (nmol acetyl- CoA/mg protein/hr)
Wild-Type	Control	15.2 ± 1.8	12.5 ± 1.5	9.8 ± 1.1	5.4 ± 0.7
Wild-Type	Drug X	14.8 ± 2.1	8.2 ± 1.0	5.1 ± 0.6	3.1 ± 0.4*
PEX5 KO	Control	16.1 ± 1.9	1.1 ± 0.3	0.5 ± 0.1	0.2 ± 0.05**

Data are presented as mean \pm SD. *p < 0.05 vs. Control; **p < 0.01 vs. Wild-Type Control. PEX5 KO refers to cells with a knockout of a peroxisomal biogenesis factor.

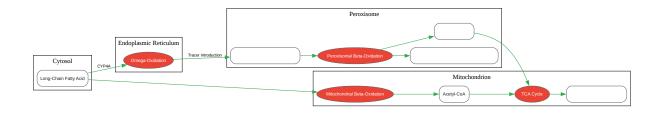
Table 2: In Vivo Tissue Distribution and Oxidation of 1,14-Tetradecanedioic-D24 Acid



Tissue	Tracer Concentration (nmol/g tissue) at 1 hr	Deuterated Water Enrichment (Atom % Excess) at 4 hr	
Liver	25.6 ± 3.1	0.052 ± 0.007	
Kidney	38.2 ± 4.5	0.048 ± 0.006	
Heart	12.1 ± 1.5	0.031 ± 0.004	
Adipose	5.4 ± 0.9	0.015 ± 0.003	

Data are presented as mean ± SD.

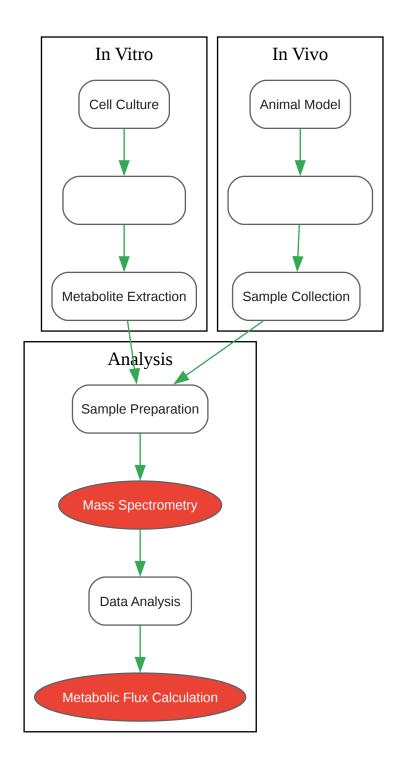
Mandatory Visualization



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Caption: Metabolic fate of 1,14-Tetradecanedioic-D24 acid.





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- To cite this document: BenchChem. [Application of 1,14-Tetradecanedioic-D24 Acid in Metabolic Flux Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436207#application-of-1-14-tetradecanedioic-d24-acid-in-metabolic-flux-analysis]

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